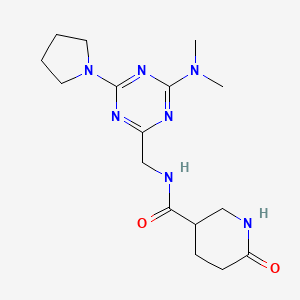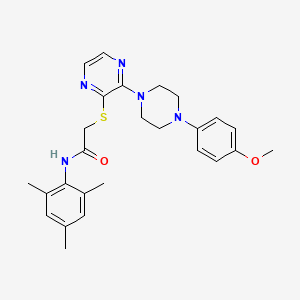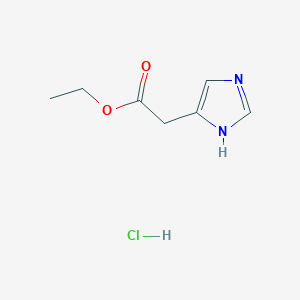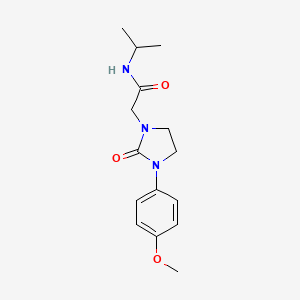![molecular formula C10H10F3NO2 B2542149 Methyl amino[2-(trifluoromethyl)phenyl]acetate CAS No. 959214-76-7](/img/structure/B2542149.png)
Methyl amino[2-(trifluoromethyl)phenyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “Methyl amino[2-(trifluoromethyl)phenyl]acetate” can be represented by the InChI code:1S/C10H10F3NO2/c1-16-9(15)8(14)6-3-2-4-7(5-6)10(11,12)13/h2-5,8H,14H2,1H3 . Physical And Chemical Properties Analysis
“Methyl amino[2-(trifluoromethyl)phenyl]acetate” is a solid at room temperature . It has a molecular weight of 233.19 .科学的研究の応用
Use in FDA-Approved Drugs
“Methyl amino[2-(trifluoromethyl)phenyl]acetate” contains a trifluoromethyl (TFM, -CF3) group . Over the past 20 years, many FDA-approved drugs have incorporated the TFM group . The unique properties of the TFM group have led to its widespread use in the pharmaceutical industry .
Use in Peptide Mimetics
“Methyl amino[2-(trifluoromethyl)phenyl]acetate” can be used as a precursor to non-natural peptides. It has shown potential as a template for peptide mimetics, which are compounds that mimic the biological activity of peptides.
Use in Agrochemicals
Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized using “Methyl amino[2-(trifluoromethyl)phenyl]acetate”, are widely used in the agrochemical industry . They are primarily used to protect crops from pests .
Use in Pharmaceutical and Veterinary Industries
Several TFMP derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
Use in Synthesis of Crop-Protection Products
Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .
Use in Development of Fluorinated Organic Chemicals
The development of fluorinated organic chemicals, including those containing a trifluoromethyl group, is an increasingly important research topic . These compounds have made many recent advances in the agrochemical, pharmaceutical, and functional materials fields possible .
Safety and Hazards
作用機序
Target of Action
The primary targets of Methyl Amino[2-(trifluoromethyl)phenyl]acetate are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is believed that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
As research progresses, it is expected that the specific pathways and their downstream effects will be identified .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl Amino[2-(trifluoromethyl)phenyl]acetate are currently under investigation. These properties will determine the bioavailability of the compound, which is crucial for its efficacy .
Result of Action
As research progresses, these effects will be identified and characterized .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl Amino[2-(trifluoromethyl)phenyl]acetate. Factors such as temperature, pH, and the presence of other compounds can affect how Methyl Amino[2-(trifluoromethyl)phenyl]acetate interacts with its targets .
特性
IUPAC Name |
methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-16-9(15)8(14)6-4-2-3-5-7(6)10(11,12)13/h2-5,8H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKGFKIMYNPOMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2-Methylpyrazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2542067.png)


![1-(butylthio)-4-(2-thienylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2542073.png)
![Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2542074.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2542075.png)

![4-[1-(2-Chloroacetyl)azetidin-3-yl]oxybenzonitrile](/img/structure/B2542079.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2542085.png)
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2542086.png)

![Dihydro-2-thioxo-5-[(benzoyl)methylene]thiazol-4(5H)-one](/img/structure/B2542088.png)
![(Z)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B2542089.png)